molecular formula C17H16N4O3S B11472939 3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472939
M. Wt: 356.4 g/mol
InChI Key: BFVBVKDSTKGQFB-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the thiophene and carboxamide groups. One common method involves the reaction of 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to form the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It has potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

    Industry: The compound can be used as a corrosion inhibitor and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which contain a thiophene ring, exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain an oxadiazole ring, have similar applications in medicinal chemistry.

Uniqueness

3-(3-methylphenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-methylphenyl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-11-4-2-5-12(10-11)14-20-17(24-21-14)16(23)19-8-7-18-15(22)13-6-3-9-25-13/h2-6,9-10H,7-8H2,1H3,(H,18,22)(H,19,23)

InChI Key

BFVBVKDSTKGQFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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